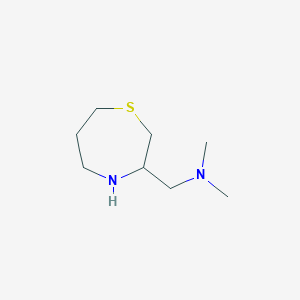

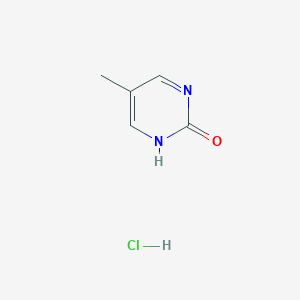

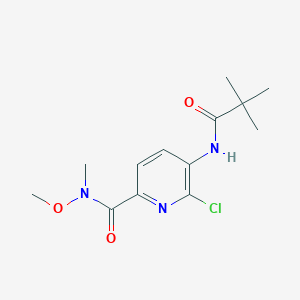

![molecular formula C8H11ClN4 B1428318 C-(8-甲基-[1,2,4]三唑并[4,3-A]吡啶-3-基)-甲胺盐酸盐 CAS No. 1341040-31-0](/img/structure/B1428318.png)

C-(8-甲基-[1,2,4]三唑并[4,3-A]吡啶-3-基)-甲胺盐酸盐

描述

“C-(8-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-YL)-methylamine hydrochloride” is a derivative of the [1,2,4]triazolo[4,3-a]quinoxaline family . These compounds have been synthesized as potential antiviral and antimicrobial agents .

Molecular Structure Analysis

The molecular structure of these compounds is complex, involving multiple ring structures . The specific molecular structure of “C-(8-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-YL)-methylamine hydrochloride” is not detailed in the available sources.

科学研究应用

Antiviral Applications

The triazolo[4,3-a]pyridine derivatives have been studied for their potential antiviral activities. Specifically, they have been tested against viruses such as Herpes simplex virus, where certain derivatives showed a reduction in the number of plaques formed by the virus, indicating antiviral activity . This suggests that our compound of interest could be explored for its efficacy against viral infections, potentially contributing to the development of new antiviral drugs.

Antimicrobial Activities

These compounds have also demonstrated antimicrobial properties. Synthesized derivatives have shown activity against pathogenic organisms like Staphylococcus aureus and Escherichia coli . The presence of the triazolo[4,3-a]pyridine moiety could enhance the compound’s ability to combat bacterial infections, making it a candidate for further research in the development of new antibiotics.

Anticancer Properties

The triazolo[4,3-a]pyridine class has been involved in the design and synthesis of novel compounds with potential anticancer properties. Some derivatives have shown promising antiproliferative activities against various cancer cell lines . Research into the specific mechanisms of action and the therapeutic potential of these compounds, including our compound of interest, could lead to new treatments for cancer.

Kinase Inhibition

Derivatives of triazolo[4,3-a]pyridine have been evaluated for their inhibitory activities toward kinases such as c-Met/VEGFR-2 . These kinases play crucial roles in cancer progression and angiogenesis. The compound could be investigated for its dual kinase inhibition properties, which might offer a therapeutic advantage in targeting cancer.

Antifungal Efficacy

The triazole moiety is a common feature in antifungal drugs, and triazolo[4,3-a]pyridine derivatives have been associated with antifungal activity . Exploring the antifungal potential of our compound could contribute to the development of new drugs to treat fungal infections.

Pharmacological Potentials

Triazoles are known for their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, antioxidant, and antiviral effects . The compound “C-(8-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-YL)-methylamine hydrochloride” could be studied for its broad pharmacological potentials, possibly leading to the discovery of new therapeutic applications.

未来方向

The future directions for research into these compounds could involve further exploration of their potential as antiviral and antimicrobial agents . Additionally, more research is needed to fully understand their synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.

作用机制

Target of Action

The primary targets of C-(8-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-YL)-methylamine hydrochloride are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, and their overexpression or mutation is often associated with various types of cancers .

Mode of Action

This compound interacts with its targets by inhibiting their activities. It binds to the active sites of c-Met and VEGFR-2 kinases, thereby preventing them from phosphorylating their substrates . This inhibition disrupts the signal transduction pathways regulated by these kinases, leading to changes in cellular processes such as cell growth and angiogenesis .

Biochemical Pathways

The inhibition of c-Met and VEGFR-2 kinases affects multiple biochemical pathways. For instance, it can disrupt the PI3K/AKT and MAPK/ERK pathways, which are involved in cell survival and proliferation . The compound’s action can also affect the VEGF pathway, which regulates angiogenesis . The downstream effects of these disruptions include reduced cell proliferation, induction of apoptosis, and decreased angiogenesis .

Result of Action

The compound exhibits excellent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela . It inhibits the growth of these cells in a dose-dependent manner and induces apoptosis . The compound also shows inhibitory activity against c-Met and VEGFR-2 kinases, further supporting its potential as an anticancer agent .

属性

IUPAC Name |

(8-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4.ClH/c1-6-3-2-4-12-7(5-9)10-11-8(6)12;/h2-4H,5,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPCRGFKNYRGCOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NN=C2CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

C-(8-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-YL)-methylamine hydrochloride | |

CAS RN |

1341040-31-0 | |

| Record name | 1,2,4-Triazolo[4,3-a]pyridine-3-methanamine, 8-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1341040-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

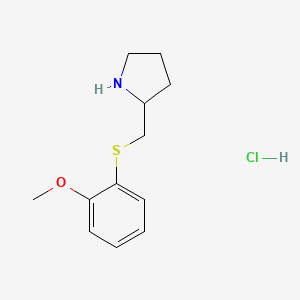

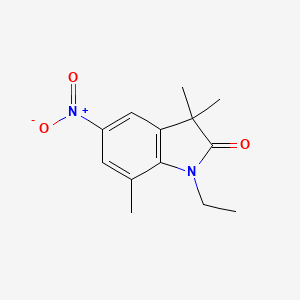

![Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylate](/img/structure/B1428240.png)

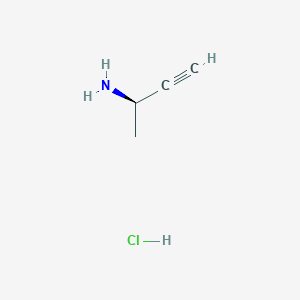

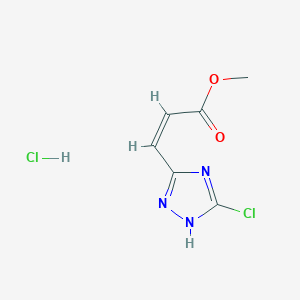

![5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B1428243.png)

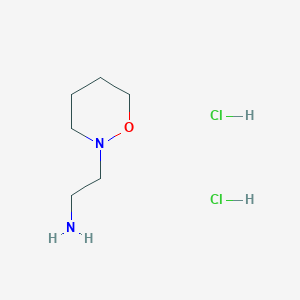

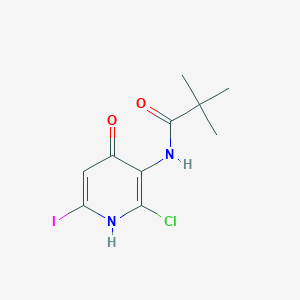

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,3-benzodiazole](/img/structure/B1428244.png)

![3-(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)propan-1-ol](/img/structure/B1428245.png)

![(6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol](/img/structure/B1428255.png)